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molecular formula C16H11FN2O2 B8341834 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8341834
M. Wt: 282.27 g/mol
InChI Key: IOXZXQRTYPQQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156837B2

Procedure details

To a solution of the compound (1.00 g, 3.22 mmol) obtained in step 1 in ethanol (5.0 ml) was added 2N aqueous sodium hydroxide solution (4.70 mL, 9.40 mmol) at room temperature, and the mixture was heated under reflux for 3 hr. The reaction mixture was cooled to room temperature, and 2N hydrochloric acid was added until the mixture became pH 6. The precipitate was collected by filtration with ethyl acetate to give 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (852 mg, 94%) as a white powder.
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:11]=[CH:10][C:9]=2[C:19]([O:21]CC)=[O:20])=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:11]=[CH:10][C:9]=2[C:19]([OH:21])=[O:20])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(C=NN1C1=CC=CC=C1)C(=O)OCC
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C=NN1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 852 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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